N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-3-1-2-4-14(13)20-15(21)11(8-18)7-12-9-22-16(19-12)10-5-6-10/h1-4,7,9-10H,5-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRFEMPHYDSUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the bromination of aniline to form 2-bromoaniline. This intermediate then undergoes a series of reactions including the formation of a thiazole ring and the introduction of a cyano group. The final step involves the formation of the enamide linkage under specific conditions such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups such as the cyano group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed:
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Candida albicans | 32 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.5 |
| HCT116 | 7.2 |
| HepG2 | 6.0 |
These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells, highlighting its potential as an anticancer agent.
Synthetic Routes and Production Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
- Introduction of the Bromophenyl Group : A nucleophilic substitution reaction is used where a bromophenyl halide reacts with the thiazole intermediate.
- Carbamoylation : The carbamoyl group is introduced via reaction with an isocyanate.
- Final Coupling : The final step involves coupling the intermediate with appropriate reactants under suitable conditions to form the target compound.
Case Studies and Research Findings
- Antimicrobial Activity Evaluation : A study conducted on various derivatives of thiazole compounds demonstrated that those similar to this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Another study highlighted that derivatives containing similar structural motifs showed significant cytotoxic effects against human breast adenocarcinoma cell lines, reinforcing the potential application of this compound in cancer therapy .
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and thiazole groups are often involved in binding interactions, while the bromophenyl group can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide
- N-(2-fluorophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide
Uniqueness
N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or fluoro-substituted analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly interesting for further study.
Biological Activity
N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be identified by its molecular formula and a molecular weight of approximately 300.38 g/mol. It features a thiazole ring , cyano group , and bromophenyl moiety , which are critical for its biological interactions. The structural characteristics suggest potential reactivity and binding capabilities with biological targets.
The biological activity of this compound is likely influenced by its structural components:
- Thiazole Ring : Known for enhancing binding affinity to biological receptors.
- Cyano Group : May contribute to the compound's reactivity and interaction with enzymes.
- Bromophenyl Moiety : The presence of bromine can enhance lipophilicity, aiding cellular penetration.
Biological Activity Studies
Recent studies have investigated the compound's antimicrobial properties and its effects on various biological systems.
Antimicrobial Activity
In a study evaluating similar compounds, it was found that modifications in the phenyl ring significantly influenced antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogenated substituents, such as bromine, was linked to increased lipophilicity, facilitating membrane penetration and enhancing antibacterial activity .
Anti-inflammatory Effects
Molecular docking studies indicate that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These studies suggest that the compound could potentially reduce inflammation by interfering with prostaglandin synthesis .
Case Studies
- Antimicrobial Screening : A study screened twelve newly synthesized compounds for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Compounds bearing halogenated phenyl rings showed significant activity against both Gram-positive and Gram-negative bacteria .
- Molecular Docking Analysis : In another investigation focused on thioamide derivatives, molecular docking revealed strong interactions with key residues in COX enzymes, suggesting a promising pathway for anti-inflammatory drug development .
Data Tables
Q & A
Q. What are the optimized synthetic routes for N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide?
The synthesis typically involves a multi-step process, including condensation of a bromophenyl amine with a thiazole-containing acrylonitrile precursor. Key steps require precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to ensure high yield and stereoselectivity. Reaction intermediates are purified via column chromatography, and the final product is recrystallized from ethanol or acetonitrile .
Q. How is the compound characterized to confirm its structural integrity?
Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. Polarimetry or chiral HPLC may be used to assess enantiomeric purity if applicable .
Q. What initial biological activities have been observed for this compound?
Preliminary studies on structurally similar acrylamides indicate potential inhibition of kinase enzymes (e.g., MAPK or EGFR) and modulation of inflammatory pathways (e.g., NF-κB). Biological assays such as enzyme-linked immunosorbent assays (ELISA) and cell viability tests (MTT assays) are recommended for activity profiling .
Advanced Research Questions
Q. How do structural modifications to the cyclopropyl-thiazole or bromophenyl groups influence bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the bromophenyl ring (e.g., nitro or cyano substituents) enhance binding affinity to hydrophobic enzyme pockets. The cyclopropyl group on the thiazole ring improves metabolic stability by reducing oxidative metabolism. Comparative analysis with analogs (e.g., fluorophenyl or chlorophenyl derivatives) can identify optimal substituents for target selectivity .
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
Crystallization difficulties often stem from conformational flexibility in the enamide moiety. Strategies include using mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation or co-crystallization with stabilizing agents. SHELX programs (e.g., SHELXL for refinement) are critical for resolving hydrogen-bonding patterns and disorder in the crystal lattice .
Q. How can researchers resolve contradictions in spectroscopic or bioassay data?
Discrepancies in NMR peaks (e.g., overlapping signals) may be addressed via 2D experiments (COSY, HSQC). For conflicting bioassay results, orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) should be employed. Statistical tools like principal component analysis (PCA) can identify outliers in high-throughput screening datasets .
Q. What computational methods are suitable for elucidating the compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) can predict binding modes, while molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes. Quantum mechanical calculations (DFT) may explain electronic effects of substituents on reactivity .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring can identify degradation products (e.g., hydrolysis of the cyano group). Lyophilization or storage in amber vials under inert gas (N₂) mitigates photolytic and oxidative degradation .
Q. Methodological Notes
- Synthesis Optimization: Prioritize reproducibility by documenting reaction parameters (e.g., stirring rate, inert atmosphere) .
- Data Validation: Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to avoid over-interpretation of weak diffraction signals .
- Biological Assays: Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
